3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound featuring a unique combination of sulfur, nitrogen, and fluorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted cyclopentanone, with a nitrile and a thiol source under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can enhance the yield and reduce the production time. Industrial methods also focus on minimizing waste and ensuring the safety of the processes involved.
Chemical Reactions Analysis
Types of Reactions
3-Thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases where sulfur and fluorine-containing compounds have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfur atom can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Thioxo-1-methyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
- 3-Thioxo-1-(chloromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Uniqueness
Compared to similar compounds, 3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability and biological activity, making it more effective in various applications.
Properties
IUPAC Name |
3-sulfanylidene-1-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)8-6-3-1-2-5(6)7(4-14)9(16)15-8/h1-3H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCFBIPXDVXITR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=S)NC(=C2C1)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.